2-Propyl-1,3-dioxolane-2-peroxol

Description

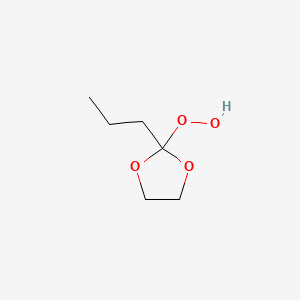

Structure

2D Structure

3D Structure

Properties

CAS No. |

90162-36-0 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-hydroperoxy-2-propyl-1,3-dioxolane |

InChI |

InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |

InChI Key |

NGNBGBNNCVVNQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(OCCO1)OO |

Origin of Product |

United States |

Mechanistic Investigations of 2 Propyl 1,3 Dioxolane 2 Peroxol Reactivity

Radical Generation Mechanisms from Peroxyacetals and Cyclic Peroxides

The generation of radicals from peroxyacetals and cyclic peroxides like 2-Propyl-1,3-dioxolane-2-peroxol can be initiated through several distinct mechanisms. These methods are fundamental to leveraging these compounds as radical initiators in synthesis. nih.gov

Homolytic O-O Bond Cleavage Pathways for Radical Initiation

The most direct route to generating radicals from peroxides is through the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. libretexts.orgwikipedia.org This process, often induced by thermal or photochemical means, results in the formation of two oxygen-centered radicals. libretexts.orgyoutube.com

Certain structural features can facilitate this bond cleavage. For instance, the inherent strain in cyclic peroxides can lower the bond dissociation energy of the O-O bond, making them more susceptible to homolysis under milder conditions compared to their acyclic counterparts. nih.gov The stability of the resulting radicals also plays a significant role; structural elements that can stabilize the nascent radicals will favor homolytic cleavage. libretexts.org

The process can be summarized as follows:

Initiation: The peroxide molecule absorbs energy (heat or light), leading to the symmetrical breaking of the O-O bond. youtube.com

Radical Formation: Two alkoxy radicals are produced. In the case of this compound, this would initially yield two corresponding oxygen-centered radicals.

These initiating radicals can then participate in a variety of subsequent reactions, propagating a radical chain process. youtube.comyoutube.com

Acid-Catalyzed Radical Initiation from Peroxyketals and Analogues

Peroxyketals and related cyclic peroxides can be activated by acid catalysts to generate radicals at or even below room temperature. acs.orgacs.org This method offers a tunable approach to radical initiation, where the reaction rate can be controlled by the strength and concentration of the acid, as well as the structure of the peroxide. acs.org

The proposed mechanism involves the acid-catalyzed formation of highly unstable alkenyl peroxides in situ. These intermediates readily decompose to produce the initiating radical species. acs.orgacs.org The reactivity is highly dependent on the pKa of the acid catalyst, with stronger acids leading to faster radical generation. acs.org

Table 1: Effect of Acid Catalyst on Radical Generation

| Acid Catalyst | pKa | Conversion (%) |

|---|---|---|

| Sulfuric acid | -3.0 | 72 |

| p-Toluenesulfonic acid | -2.8 | 67 |

| Methanesulfonic acid | -1.9 | 45 |

| Trifluoroacetic acid | 0.23 | 22 |

| Trichloroacetic acid | 0.66 | 18 |

| Acetic acid | 4.76 | Inactive |

Data adapted from studies on related peroxyketals demonstrating the trend of acid strength on reaction efficiency. acs.org

This approach provides a significant advantage as it allows for radical initiation under mild conditions, using readily available and relatively stable peroxide precursors. acs.org

Metal-Catalyzed and Thiol-Mediated Reductive Cleavage of Organic Peroxides

The reductive cleavage of the O-O bond in organic peroxides can be effectively achieved using transition metal catalysts, often in combination with reducing agents like thiols. nih.govacs.org While many peroxides are surprisingly resistant to nucleophilic attack, mixtures of iron salts (Fe(II) or Fe(III)) and thiols can catalyze the rapid reductive cleavage of all but the most hindered peroxides. acs.orgnih.gov

The reaction is believed to proceed through a Fenton-type mechanism, where the metal ion facilitates the cleavage of the peroxide bond. nih.gov The presence of thiols can regenerate the active catalytic species, allowing for catalytic turnover. nih.gov This method is particularly effective for the decomposition of peroxides under mild conditions. nih.gov

Calorimetry studies have shown that the reduction of dialkyl peroxides in the presence of catalytic Fe(II) and stoichiometric thiol is a significantly exothermic process. acs.org The reaction of peroxides with iron salts and thiols can be summarized as: ROOR + 2Fe(II) + 2H⁺ → 2ROH + 2Fe(III) The thiol then serves to reduce Fe(III) back to Fe(II), continuing the catalytic cycle.

Intermediates in Peroxolane Decomposition and Transformation

The decomposition of peroxolanes like this compound can proceed through various intermediates, including both radical and ionic species. The specific pathway and the nature of the intermediates are often dictated by the reaction conditions.

Formation and Reactivity of Diradical Species

In some decomposition pathways of cyclic peroxides, particularly under thermal or photochemical conditions, the homolytic cleavage of the O-O bond can lead to the formation of a 1,5-diradical. The subsequent fate of this diradical intermediate can lead to a variety of products through fragmentation or rearrangement pathways.

The reactivity of these diradical species is a key factor in determining the final product distribution. They can undergo intramolecular hydrogen abstraction, cyclization, or fragmentation to yield smaller molecules. The specific reaction pathway taken by the diradical is influenced by its structure and the reaction environment.

Ionic Pathways and Carbocation Intermediates in Cyclic Peroxide Reactions

In addition to radical pathways, cyclic peroxides can also react through ionic mechanisms, particularly in the presence of acids or electrophiles. These reactions often involve the formation of carbocation intermediates. libretexts.org Carbocations are highly reactive species characterized by a positively charged carbon atom with an empty p orbital. libretexts.orgyoutube.com

The formation of a carbocation from a cyclic peroxide can be initiated by protonation or coordination to a Lewis acid, followed by the cleavage of the O-O bond. The stability of the resulting carbocation is a critical factor influencing the reaction pathway. youtube.com Tertiary carbocations are generally more stable than secondary, which are more stable than primary carbocations. youtube.com

Once formed, these carbocation intermediates are prone to rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. libretexts.org This propensity for rearrangement can lead to complex product mixtures and is a key consideration in synthetic applications. libretexts.org The final products are typically formed by the trapping of the carbocation by a nucleophile present in the reaction mixture.

Influence of Molecular Architecture on Reaction Mechanisms

The reactivity of peroxide compounds is intricately linked to their three-dimensional structure. Both the nature of substituents and the conformational biases of the ring system play critical roles in dictating reaction pathways, stability, and the types of intermediates formed.

Effects of Alkyl Substituents on Peroxide Stability and Radical Yield

The stability of the peroxide bond (O-O) and the subsequent yield of radical species upon its cleavage are significantly influenced by the nature of the alkyl substituents at the C2 position of the 1,3-dioxolane (B20135) ring. The propyl group in this compound imparts specific steric and electronic effects that modulate its reactivity compared to other alkyl-substituted analogues.

The thermal stability of organic peroxides is a critical parameter, often evaluated by determining the kinetics of their thermal decomposition. The primary step in this decomposition is the homolytic cleavage of the weak O-O bond, a process whose activation energy is sensitive to the structure of the peroxide. In general, the stability of the resulting carbon-centered radical intermediate plays a crucial role; substituents that stabilize this radical tend to lower the activation energy for peroxide decomposition. The order of radical stability is tertiary > secondary > primary. libretexts.org

Table 1: Comparative Thermal Decomposition Data for Selected Organic Peroxides (Illustrative Data)

This table illustrates how alkyl substituent changes can affect thermal stability. Data is collated from studies on analogous peroxide structures to demonstrate the underlying principles.

| Peroxide Compound | Alkyl Substituent Type | Activation Energy (Ea) (kcal/mol) | Comments | Reference |

|---|---|---|---|---|

| MEKPO Dimer (1st peak) | Methyl, Ethyl | 27.0 | Represents a common industrial peroxide initiator. | umkc.edu |

| MEKPO Dimer (2nd peak) | Methyl, Ethyl | 27.5 | Shows a complex, multi-step decomposition. | umkc.edu |

| Di-tert-butyl peroxide (DTBP) | tert-Butyl | 37.5 | Higher activation energy indicates greater thermal stability compared to MEKPO. | umkc.edu |

| Cyclohexanone Diperoxide | Cyclic Alkyl | ~30-35 | Thermal decomposition is influenced by solvent effects and ring strain. | documentsdelivered.comresearchgate.netacs.org |

The yield of free radicals is directly related to the decomposition of the parent peroxide. The efficiency of radical generation is critical in applications where these compounds are used as initiators. The reaction of hydroxyl radicals with various organic compounds can, in turn, lead to the formation of hydrogen peroxide, with yields ranging from near zero to over 20%, depending on the substrate. copernicus.orgcopernicus.org The presence of peroxides can initiate free-radical chain reactions, such as the anti-Markovnikov addition of HBr to alkenes, where a bromine radical is generated and propagates the chain. libretexts.orgyoutube.com

Conformational Analysis and Stereoelectronic Effects of the Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" and "half-chair" forms. datapdf.com Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, the energy barriers between these conformations in the dioxolane system are very low, leading to a state of rapid conformational flux known as pseudorotation. datapdf.com The presence of substituents, such as the propyl and peroxol groups at the C2 position, influences the conformational preferences of the ring.

Stereoelectronic effects, which are orbital interactions dependent on the spatial arrangement of bonds, play a dominant role in the chemistry of heterocyclic systems like dioxolanes. nih.govnih.gov These effects often override purely steric considerations. Key stereoelectronic interactions include:

Anomeric Effect: This involves the donation of electron density from the lone pairs (n) of the ring oxygen atoms into the antibonding orbital (σ) of an adjacent C-O bond. In the case of this compound, this would be the n(O) → σ(C2-OPeroxide) interaction. This interaction stabilizes conformations where the peroxide group is axial.

Studies on substituted 1,3-dioxolanes show that while free energy differences between diastereoisomers are often small, bulky substituents can create defined energy minima, restricting the ring's flexibility. datapdf.com In the context of reactivity, stereoelectronic factors can dictate the trajectory of approaching reagents and the stereochemical outcome of reactions by stabilizing specific transition states. nih.govpitt.edu For example, the overlap between a vacant p-orbital on a developing carbocation and an adjacent C-C σ-bond is crucial in pinacol (B44631) rearrangements, and this overlap is highly dependent on the ring's conformation. nih.gov

Table 2: Key Conformational and Stereoelectronic Features of the 1,3-Dioxolane Ring

This table summarizes the principal conformations and the stabilizing orbital interactions that govern the structure of the 1,3-dioxolane system.

| Conformation | Description | Key Stabilizing Stereoelectronic Interaction | Reference |

|---|---|---|---|

| Envelope (Cs symmetry) | One atom is out of the plane of the other four. | Can maximize staggering of substituents and facilitate specific orbital overlaps. | datapdf.com |

| Half-Chair (C2 symmetry) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Often represents an energy minimum or a transition state between envelope forms during pseudorotation. | datapdf.com |

| Axial Substituent | Favored by the anomeric effect (n → σ). | The donation from an oxygen lone pair into the antibonding orbital of the axial C-X bond is maximized. | nih.govimperial.ac.uk |

| Equatorial Substituent | Generally favored by sterics to minimize 1,3-diaxial interactions. | Stabilizing hyperconjugation (e.g., σC–H → σC–O) is still present and contributes to overall stability. | nih.govimperial.ac.uk |

Advanced Mechanistic Probes and Experimental Techniques in Peroxide Chemistry

Investigating the complex reactivity of peroxides like this compound requires a suite of advanced experimental and computational tools to detect transient intermediates, elucidate reaction pathways, and quantify kinetic parameters.

Spectroscopic and Spectrometric Techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this is the most direct method for detecting and identifying paramagnetic species, including the free radicals that are central to peroxide chemistry. By analyzing the g-values and hyperfine coupling constants, the structure of radical intermediates can be determined.

Mass Spectrometry (MS): Advanced MS techniques, particularly when coupled with gas or liquid chromatography (GC-MS, LC-MS), are invaluable for separating and identifying the final products of peroxide decomposition. This product distribution provides crucial clues about the reaction mechanism. In-situ methods, such as molecular beam sampling photoionization time-of-flight mass spectrometry, allow for the detection of primary intermediates in real-time during oxidation reactions. nih.gov

Kinetics and Thermal Analysis:

Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with the thermal decomposition of a peroxide as a function of temperature. It allows for the determination of onset decomposition temperatures and the total heat of decomposition (enthalpy), providing a measure of the compound's thermal hazard. umkc.edu

Isothermal and Adiabatic Calorimetry: Techniques like Vent Sizing Package 2 (VSP2) can track the temperature and pressure increase during a thermal runaway reaction under adiabatic conditions. umkc.edu This data is used to derive critical kinetic parameters, such as activation energy and reaction order, which are essential for mechanistic understanding and process safety. umkc.eduvernier.comresearchgate.net

Chemical and Computational Probes:

Radical Trapping: Specific reagents (radical traps or spin traps) are added to the reaction mixture to react with and "trap" short-lived radical intermediates, forming a more stable adduct that can be characterized by EPR or NMR, thus confirming the presence and structure of the initial radical.

Fluorescent Probes: Specialized molecules like Ampliflu® Red can be used to quantify the yield of specific radicals, such as the hydroxyl radical (•OH), by reacting with them to produce a highly fluorescent product. nih.gov This allows for the quantitative assessment of radical production under various conditions.

Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) are powerful tools for mapping potential energy surfaces of peroxide reactions. They can be used to calculate the geometries and energies of reactants, transition states, and products, providing detailed mechanistic insights that may be inaccessible through experiment alone. researchgate.netnih.govresearchgate.net These methods are also used to analyze conformational preferences and stereoelectronic interactions. nih.govimperial.ac.uk

Applications in Advanced Chemical Transformations and Materials Science

2-Propyl-1,3-dioxolane-2-peroxol as a Radical Initiator in Polymerization Chemistry

Radical polymerization is a fundamental process in the synthesis of a wide array of polymers. wikipedia.org The effectiveness of this process often hinges on the choice of a radical initiator, a molecule that can generate radical species under specific conditions, typically heat or light, to start the polymerization chain reaction. tcichemicals.com Organic peroxides are a well-established class of thermal radical initiators. tcichemicals.com

Frontal polymerization is a self-propagating reaction where a localized polymerization zone moves through a monomer or a mixture of monomers and initiators. nih.gov This method is noted for its energy efficiency, as it only requires an initial stimulus to begin the process. nih.gov Thermally induced polymerization relies on initiators that decompose upon heating to produce radicals. tcichemicals.com The utility of this compound in these applications would depend on its decomposition temperature and the rate at which it generates radicals, which in turn influences the speed and stability of the polymerization front.

Understanding the kinetics and mechanism of initiation is vital for controlling the polymerization process and the properties of the resulting polymer. For a peroxide initiator like this compound, key parameters would include the rate constant of decomposition and the activation energy. These factors determine the temperature at which the initiator is effective and the rate of polymerization.

Role in Oxidative Organic Reactions

The peroxide functional group in this compound also makes it a potential reagent for oxidative organic reactions.

Cyclic peroxides can be employed as selective oxidizing agents for various organic substrates. The reactivity and selectivity of these oxidations can be influenced by the substituents on the peroxide ring and the reaction conditions. researchgate.net For instance, the oxidation of alkenes with certain reagents can lead to the formation of substituted 1,3-dioxolanes through a stereoselective process involving a dioxolanyl cation intermediate. mdpi.com While direct studies on this compound are not available, its potential for selective oxidation would be a key area of investigation.

Autoxidation is the spontaneous oxidation of compounds in the presence of air. In the autoxidation of polyunsaturated molecules, peroxyl radicals can undergo cyclization, an intramolecular addition to a double bond. nih.gov This process is particularly relevant in the degradation of materials like rubber and in biological systems. nih.gov The structure of this compound suggests it could be a product of or an intermediate in such complex autoxidation pathways involving molecules with propyl and dioxolane moieties.

Research Findings on "this compound" Inconclusive

Extensive research has yielded no specific information on the chemical compound "this compound" or its applications in advanced chemical transformations and materials science.

Despite a thorough search for data related to its use in dihydroxylation, aromatic C-H bond oxidation, and as a reagent in specialized organic synthesis, no peer-reviewed articles, patents, or other scientific literature could be found that specifically mention "this compound."

The provided outline for the article focused on the following applications:

Utilization as a Reagent in Specialized Organic Synthesis

Stereoselective and Regioselective Applications in Complex Molecule Synthesis

While general methodologies exist for these transformations using other reagents, no studies were identified that employ "this compound" for these purposes. Information is available for the related compound, 2-Propyl-1,3-dioxolane (B1346037) , which is a cyclic acetal (B89532). However, this compound does not possess the "2-peroxol" functional group, which is critical to the reactivity implied in the requested article outline.

Searches for broader concepts such as the use of cyclic acetal peroxides in dihydroxylation and aromatic C-H oxidation also did not provide any link to the specific 2-propyl-1,3-dioxolane derivative.

Due to the absence of any scientific data on "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information. The compound may be a novel, unpublished substance, or the nomenclature used may be incorrect.

Future Directions and Emerging Research Avenues

Development of Novel Peroxolane Derivatives with Tuned Reactivity Profiles

The development of new peroxolane derivatives with finely-tuned reactivity is a promising area of research. By systematically modifying the substituents on the dioxolane ring, chemists could potentially control the stability and oxidative power of the peroxide moiety. For instance, the introduction of electron-withdrawing or electron-donating groups could alter the electronic properties of the peroxide bond, influencing its susceptibility to homolytic or heterolytic cleavage.

Furthermore, the synthesis of chiral peroxolanes could open the door to asymmetric oxidation reactions, a highly sought-after capability in the synthesis of pharmaceuticals and other fine chemicals. The steric bulk of the substituents could also be varied to achieve substrate-selective oxidations, where the peroxide preferentially reacts with molecules of a specific size and shape.

Exploration of Bio-Inspired Catalysis in Peroxide Chemistry

Nature has evolved highly efficient enzymes, such as peroxidases and catalases, to control peroxide reactions with remarkable precision. A key area of future research lies in the development of synthetic catalysts that mimic the function of these metalloenzymes. These bio-inspired catalysts could utilize earth-abundant metals and intricate ligand designs to activate peroxolanes for selective oxidations under mild conditions.

The encapsulation of peroxolanes within supramolecular hosts, such as cyclodextrins or metal-organic frameworks, could also provide a means of controlling their reactivity and selectivity. This "artificial enzyme" approach could lead to catalytic systems with enhanced stability and recyclability, contributing to more sustainable chemical processes.

Integration of 2-Propyl-1,3-dioxolane-2-peroxol in Sustainable Chemical Processes

Should this compound or similar compounds be developed, their integration into sustainable chemical processes would be a primary goal. The ideal scenario would involve their use as green oxidants, where the byproducts are non-toxic and easily separable. For example, if the peroxolane decomposes to acetone (B3395972) and ethylene (B1197577) glycol after oxidation, these are relatively benign and could potentially be recycled.

The use of peroxolanes in flow chemistry systems could also enhance safety and efficiency. Flow reactors allow for precise control over reaction parameters and minimize the accumulation of potentially hazardous peroxide intermediates. This approach would be particularly important for harnessing the synthetic potential of energetic molecules like peroxides in a safe and scalable manner.

Advanced Spectroscopic and Analytical Techniques for In Situ Peroxolane Characterization in Reaction Systems

To fully understand and optimize the reactivity of peroxolanes, advanced analytical techniques for their in situ characterization are essential. Techniques such as stopped-flow spectroscopy, rapid-injection NMR, and time-resolved mass spectrometry could provide real-time information on the formation and decay of reactive intermediates during oxidation reactions.

The development of specific spectroscopic probes that can selectively bind to or react with peroxolanes would also be invaluable. These probes could enable the visualization of peroxolane distribution within complex reaction mixtures or even within biological systems. Computational modeling and theoretical calculations will also play a crucial role in predicting the spectroscopic signatures and reactivity of these elusive compounds, guiding their eventual synthesis and application.

Q & A

Q. What are the primary synthetic routes for 2-Propyl-1,3-dioxolane-2-peroxol, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions involving carbonyl precursors (e.g., ketones or aldehydes) and diols. A common method employs the Dean-Stark apparatus to remove water and shift equilibrium toward product formation . Key variables include:

- Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic conditions.

- Solvent : Polar aprotic solvents (e.g., THF) improve reaction efficiency.

- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may promote side reactions.

Yield optimization requires balancing these parameters, with typical yields ranging from 60–85% under controlled conditions .

Q. How is this compound characterized structurally and functionally?

- Spectroscopy : NMR (¹H/¹³C) identifies ring protons (δ 3.5–4.5 ppm) and peroxol oxygen environments. IR confirms peroxol O-O stretches (~800–900 cm⁻¹) .

- Chromatography : GC-MS or HPLC evaluates purity, with retention times calibrated against standards.

- Thermal Analysis : DSC/TGA assesses thermal stability, critical for applications like solid electrolytes .

Q. What are its common roles in organic synthesis?

- Protecting Group : Stabilizes carbonyl groups during multi-step syntheses (e.g., in drug intermediates) by forming stable cyclic acetals .

- Solvent : Low polarity and high boiling point make it suitable for reactions requiring inert conditions.

- Precursor : Reacts with nucleophiles (e.g., Grignard reagents) to form substituted dioxolanes .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Storage : Inert atmosphere (N₂/Ar) to avoid peroxide decomposition .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of this compound synthesis?

Competing pathways include:

- Oligomerization : Favored at high precursor concentrations.

- Oxidative Degradation : Occurs in the presence of trace metals (e.g., Fe³⁺).

Strategies to enhance selectivity: - Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.

- Control stoichiometry (excess diol) to drive cyclization .

Q. How can computational modeling predict its stability in novel applications (e.g., lithium-ion electrolytes)?

- DFT Calculations : Evaluate bond dissociation energies (BDEs) of the peroxol O-O bond under electrochemical stress.

- MD Simulations : Model interactions with Li⁺ ions to assess conductivity and degradation pathways.

Experimental validation via cyclic voltammetry and impedance spectroscopy is critical .

Q. What methodologies resolve contradictions in reported reactivity data (e.g., conflicting oxidation rates)?

- Meta-Analysis : Compare studies for variables like solvent polarity, oxidant strength (e.g., KMnO₄ vs. OsO₄), and temperature .

- Controlled Replication : Standardize conditions (e.g., O₂ partial pressure) to isolate contributing factors.

For example, discrepancies in oxidation rates may arise from trace moisture affecting peroxol stability .

Q. How does the peroxol group influence ring strain and reactivity compared to non-peroxolated analogs?

- Ring Strain : The peroxol group increases torsional strain due to O-O bond rigidity, lowering activation energy for ring-opening reactions.

- Reactivity : Enhanced electrophilicity at the peroxol oxygen facilitates nucleophilic attacks (e.g., hydrolysis).

Comparative studies with 2-Propyl-1,3-dioxolane show 10–20x faster hydrolysis rates for the peroxol derivative .

Q. What advanced techniques quantify trace degradation products in high-purity samples?

- LC-HRMS : Detects sub-ppm-level impurities (e.g., peroxol decomposition products).

- Isotopic Labeling : Track ¹⁸O-labeled peroxol groups to map degradation pathways.

- In Situ Raman : Monitors real-time structural changes during thermal/electrochemical stress .

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.